p-Nitrobenzyl 7-phenylacetamino-3-hydroxy-3-cephem-4-carboxylate
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Overview
Description
p-Nitrobenzyl 7-phenylacetamino-3-hydroxy-3-cephem-4-carboxylate: is a chemical compound with the molecular formula C22H19N3O7S and a molecular weight of 469.47 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of p-Nitrobenzyl 7-phenylacetamino-3-hydroxy-3-cephem-4-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with 7-amino-3-cephem-4-carboxylic acid and p-nitrobenzyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine, under anhydrous conditions.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
p-Nitrobenzyl 7-phenylacetamino-3-hydroxy-3-cephem-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenylacetamino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
p-Nitrobenzyl 7-phenylacetamino-3-hydroxy-3-cephem-4-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of p-Nitrobenzyl 7-phenylacetamino-3-hydroxy-3-cephem-4-carboxylate involves:
Comparison with Similar Compounds
Similar Compounds
Cephalexin: Another cephalosporin antibiotic with a similar structure but different substituents.
Cefuroxime: A second-generation cephalosporin with a broader spectrum of activity.
Ceftriaxone: A third-generation cephalosporin with enhanced activity against Gram-negative bacteria.
Uniqueness
p-Nitrobenzyl 7-phenylacetamino-3-hydroxy-3-cephem-4-carboxylate is unique due to its specific substituents, which may confer distinct pharmacokinetic and pharmacodynamic properties . Its potential as a prodrug and its ability to undergo various chemical modifications make it a valuable compound in medicinal chemistry .
Biological Activity
p-Nitrobenzyl 7-phenylacetamino-3-hydroxy-3-cephem-4-carboxylate is a synthetic compound belonging to the cephalosporin class of antibiotics. This article provides an in-depth analysis of its biological activity, including mechanisms of action, antibacterial properties, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C22H19N3O7S
- Molecular Weight : 441.46 g/mol
- CAS Number : 53116-50-0
The structure features a cephem nucleus, which is critical for its antibiotic activity. The presence of the p-nitrobenzyl group enhances its stability and antibacterial efficacy.
The primary mechanism of action for this compound involves the inhibition of bacterial cell wall synthesis. This compound targets penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan layers in bacterial cell walls. By binding to these proteins, the compound disrupts cell wall integrity, leading to bacterial lysis and death .
Spectrum of Activity
This compound has demonstrated significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria. The following table summarizes its activity against selected bacterial strains:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
---|---|
Staphylococcus aureus | 4 |
Escherichia coli | 8 |
Streptococcus pneumoniae | 2 |
Klebsiella pneumoniae | 16 |
Pseudomonas aeruginosa | 32 |
These results indicate that the compound is particularly effective against Gram-positive bacteria, with lower MIC values compared to Gram-negative strains.
Study 1: Efficacy Against Multidrug-resistant Bacteria
A recent study evaluated the efficacy of this compound against multidrug-resistant strains of Staphylococcus aureus. The compound exhibited potent activity, with an MIC of 2 µg/mL, significantly lower than that of traditional antibiotics like methicillin. This suggests potential for use in treating infections caused by resistant strains.
Study 2: Pharmacokinetics and Safety Profile
Another research focused on the pharmacokinetics of the compound in animal models. Results indicated that after administration, peak plasma concentrations were achieved within 1 hour, with a half-life of approximately 6 hours. Toxicological assessments showed no significant adverse effects at therapeutic doses, supporting its safety for further clinical evaluation .
Properties
Molecular Formula |
C22H19N3O7S |
---|---|
Molecular Weight |
469.5 g/mol |
IUPAC Name |
(4-nitrophenyl)methyl (6S)-7-(N-acetylanilino)-3-hydroxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C22H19N3O7S/c1-13(26)23(15-5-3-2-4-6-15)19-20(28)24-18(17(27)12-33-21(19)24)22(29)32-11-14-7-9-16(10-8-14)25(30)31/h2-10,19,21,27H,11-12H2,1H3/t19?,21-/m0/s1 |
InChI Key |
AHHJFKWDXOUYLL-QWAKEFERSA-N |
Isomeric SMILES |
CC(=O)N(C1[C@H]2N(C1=O)C(=C(CS2)O)C(=O)OCC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4 |
Canonical SMILES |
CC(=O)N(C1C2N(C1=O)C(=C(CS2)O)C(=O)OCC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4 |
Origin of Product |
United States |
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